4-[2-[5-[5-[[(2-Iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate
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Overview
Description
1H-Benz[e]indolium, 2-[5-[1,3-dihydro-5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt is a complex organic compound with a unique structure that includes an indolium core, a pentadienyl chain, and various functional groups such as iodoacetyl and sulfobutyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benz[e]indolium, 2-[5-[1,3-dihydro-5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt typically involves multiple steps, starting with the preparation of the indolium core. The indolium core is synthesized through a series of reactions, including cyclization and functional group modifications. The pentadienyl chain is then introduced through a series of coupling reactions, followed by the addition of the iodoacetyl and sulfobutyl groups under specific reaction conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process includes rigorous purification steps such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1H-Benz[e]indolium, 2-[5-[1,3-dihydro-5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound with different functional groups.
Scientific Research Applications
1H-Benz[e]indolium, 2-[5-[1,3-dihydro-5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a probe in spectroscopic studies.
Biology: Employed in the study of cellular processes and as a fluorescent marker in imaging techniques.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of 1H-Benz[e]indolium, 2-[5-[1,3-dihydro-5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt involves its interaction with specific molecular targets and pathways. The compound may bind to cellular receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
1H-Benz[e]indolium derivatives: Compounds with similar indolium cores but different substituents.
Pentadienyl compounds: Molecules with similar pentadienyl chains but different functional groups.
Iodoacetyl and sulfobutyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
1H-Benz[e]indolium, 2-[5-[1,3-dihydro-5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt is unique due to its specific combination of an indolium core, a pentadienyl chain, and functional groups like iodoacetyl and sulfobutyl. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-[2-[5-[5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42IN3O4S/c1-36(2)29-23-26(25-39-34(42)24-38)17-19-30(29)40(5)32(36)15-7-6-8-16-33-37(3,4)35-28-14-10-9-13-27(28)18-20-31(35)41(33)21-11-12-22-46(43,44)45/h6-10,13-20,23H,11-12,21-22,24-25H2,1-5H3,(H-,39,42,43,44,45) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOHJESYBPIQMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)CNC(=O)CI)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC5=CC=CC=C54)(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42IN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404603 |
Source
|
Record name | 4-[2-[5-[5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149021-66-9 |
Source
|
Record name | 4-[2-[5-[5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.